molecular formula C21H20ClN3O2 B2656462 4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930016-98-1

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2656462
CAS No.: 930016-98-1
M. Wt: 381.86
InChI Key: ULLQAPSPHSLQKZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-16-10-8-15(9-11-16)19-18-17(23-21(27)24-19)13-25(20(18)26)12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,19H,4,7,12-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQAPSPHSLQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrrolo[3,4-d]pyrimidine scaffold with various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the pyrrolo[3,4-d]pyrimidine core .

Scientific Research Applications

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylpropyl groups.

Biological Activity

The compound 4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is part of the pyrrolo[3,4-d]pyrimidine class of heterocycles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, leading to potential anticancer and antimicrobial properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H20ClN3O2
  • CAS Number : 930016-98-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways involved in cancer proliferation and apoptosis. The compound has shown potential in targeting:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for cancer therapy as it plays a significant role in tumor growth and metastasis.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR can impede angiogenesis in tumors.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have reported that related compounds induce apoptosis in lung adenocarcinoma (A549) and pancreatic adenocarcinoma (CFPAC-1) cells. One derivative demonstrated an IC50 value of 0.79 µM against CFPAC-1 cells .
  • Mechanisms : The mechanism involves activation of the mitochondrial apoptotic pathway and inhibition of key kinases involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may possess activity against specific bacterial strains; however, comprehensive studies are needed to confirm these effects.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrrolo[3,4-d]pyrimidine derivatives:

StudyFindings
Demonstrated the versatility of the pyrrolo[3,4-d]pyrimidine core in drug design and its potential as a building block for complex molecules.
Evaluated antiproliferative activity across multiple cancer cell lines; identified key structural features contributing to activity.
Explored kinase inhibition properties leading to significant cytotoxic effects in cancer models.

Q & A

Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-6-(3-phenylpropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with cyclization of fluorinated aromatic precursors (e.g., 4-chloroaniline) and pyrimidine derivatives. A common approach involves refluxing intermediates in isopropanol with catalytic HCl (e.g., 12-hour reflux at 80°C, yielding ~70% after purification) . Key steps include:
  • Cyclization : Use of NaH or KOtBu in THF to promote ring closure .
  • Purification : Flash chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization to achieve >95% purity .
    Table 1 : Synthetic Methods Comparison
MethodConditionsYield (%)Purity (%)Reference
Cyclization with NaH/THF0°C to RT, 6h6590
Reflux in iPrOH/HCl80°C, 12h7095
Catalytic KOtBuTHF, 24h, RT5888

Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Peaks for the chlorophenyl group (δ 7.2–7.4 ppm, doublets) and pyrrolo-pyrimidine protons (δ 3.6–4.2 ppm, multiplet) .
  • IR Spectroscopy : Stretching bands for carbonyl groups (1670–1690 cm⁻¹) and NH (3150–3200 cm⁻¹) .
  • X-ray Crystallography : Resolves fused bicyclic systems (e.g., C–C bond lengths: 1.45–1.52 Å) .
    Table 2 : Key Spectral Data
TechniqueObserved DataAssignmentReference
1H NMR (DMSO-d6)δ 7.22 (d, 2H), δ 3.89 (s, 2H)Chlorophenyl, CH₂
IR (KBr)1679 cm⁻¹C=Oamide

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., PARP inhibition vs. kinase selectivity) arise from:
  • Solubility Variability : Use DMSO stock solutions standardized to <0.1% v/v in assays .
  • Assay Conditions : Compare IC50 values under identical pH/temperature (e.g., pH 7.4, 37°C) .
  • Orthogonal Validation : Pair enzymatic assays (e.g., EGFR-TK inhibition) with cellular proliferation assays (MTT) to confirm target engagement .

Q. What strategies elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer : Mechanistic studies involve:
  • Enzyme Kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : AutoDock Vina simulations to model interactions with PARP-1’s NAD+ binding site (e.g., ΔG = -9.2 kcal/mol) .
  • Mutagenesis : Replace key residues (e.g., Ser904 in PARP-1) to validate binding .
    Table 3 : Biological Targets and Methods
TargetAssay TypeIC50 (µM)Reference
PARP-1Enzymatic (NAD+ depletion)0.12
EGFR-TKKinase-Glo Luminescent1.8

Q. Which computational approaches predict the compound’s interactions with biological targets, and how do they compare to experimental data?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or MOE to simulate binding poses. Compare with crystallographic data (RMSD <2.0 Å) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., hydrogen bond occupancy >80%) .
  • QSAR Models : Train models with substituent descriptors (e.g., Hammett σ) to predict activity trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodological Answer : SAR optimization involves:
  • Substituent Variation : Replace the 3-phenylpropyl group with allyl or naphthyl groups to enhance hydrophobic interactions .
  • Bioisosteric Replacement : Substitute the chlorophenyl with trifluoromethyl for improved metabolic stability .
    Table 4 : SAR Trends for Kinase Inhibition
SubstituentTarget KinaseIC50 (µM)Selectivity Ratio (vs. PARP-1)Reference
3-PhenylpropylEGFR-TK1.815:1
AllylCDK20.958:1

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